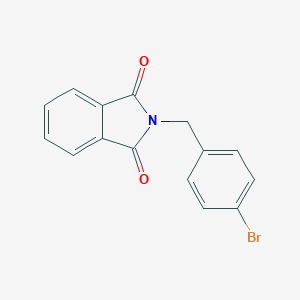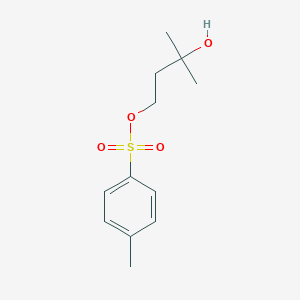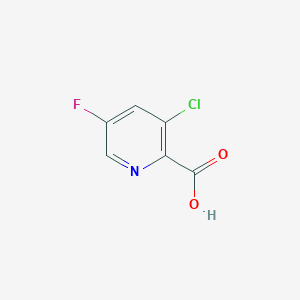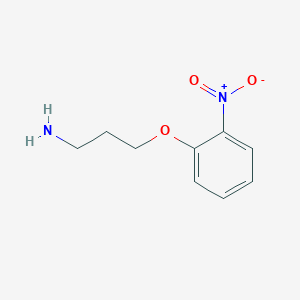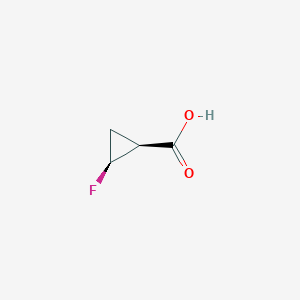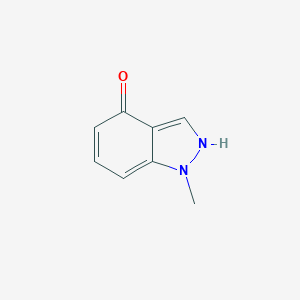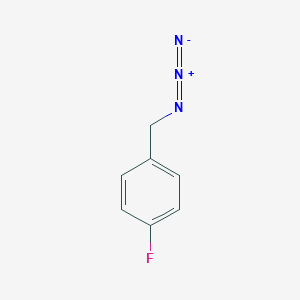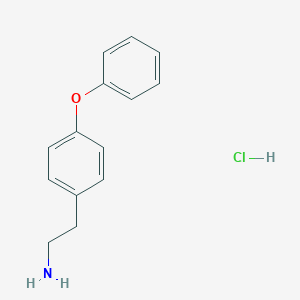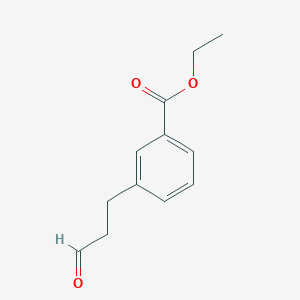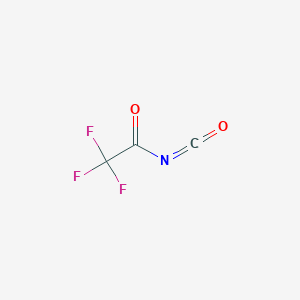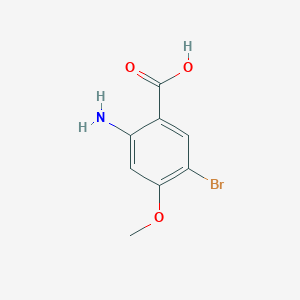
3,3-Dichloro-1-phenylquinoline-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-1-phenylquinoline-2,4-dione, also known as DCQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DCQ is a quinoline derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用机制
The mechanism of action of 3,3-Dichloro-1-phenylquinoline-2,4-dione is complex and varies depending on the specific biological target being studied. However, in general, 3,3-Dichloro-1-phenylquinoline-2,4-dione is thought to exert its effects through the inhibition of certain enzymes or ion channels, leading to changes in cellular signaling pathways and ultimately resulting in the observed biochemical and physiological effects.
生化和生理效应
3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit a range of biochemical and physiological effects, including inhibition of certain enzymes involved in cancer cell growth, modulation of ion channel activity in the brain, and activity against a range of different biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit antioxidant and anti-inflammatory effects, making it a promising candidate for use in various disease models.
实验室实验的优点和局限性
One of the main advantages of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its ability to exhibit activity against a range of different biological targets, making it a versatile tool for researchers. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3,3-Dichloro-1-phenylquinoline-2,4-dione in laboratory experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for research involving 3,3-Dichloro-1-phenylquinoline-2,4-dione. One area of interest is the development of new 3,3-Dichloro-1-phenylquinoline-2,4-dione derivatives with improved activity and selectivity against specific biological targets. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione may be studied further for its potential use in drug discovery, as well as its potential applications in disease models and other areas of scientific research. Overall, the versatility and potential of 3,3-Dichloro-1-phenylquinoline-2,4-dione make it an exciting area of research with many promising avenues for future exploration.
合成方法
3,3-Dichloro-1-phenylquinoline-2,4-dione can be synthesized through a variety of methods, including the reaction of 3,3-dichloro-1-phenylindolin-2-one with ethyl acetoacetate in the presence of a base catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 3,3-Dichloro-1-phenylquinoline-2,4-dione.
科学研究应用
3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been found to exhibit anti-tumor effects through its ability to inhibit the activity of certain enzymes involved in cancer cell growth. In neuroscience, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been studied for its potential use as a tool to study the function of certain ion channels in the brain. Additionally, 3,3-Dichloro-1-phenylquinoline-2,4-dione has been investigated for its potential use in drug discovery, as it has been found to exhibit activity against a range of different biological targets.
属性
CAS 编号 |
17247-37-9 |
|---|---|
产品名称 |
3,3-Dichloro-1-phenylquinoline-2,4-dione |
分子式 |
C15H9Cl2NO2 |
分子量 |
306.1 g/mol |
IUPAC 名称 |
3,3-dichloro-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C15H9Cl2NO2/c16-15(17)13(19)11-8-4-5-9-12(11)18(14(15)20)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
NBWVSBMFATXBKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



